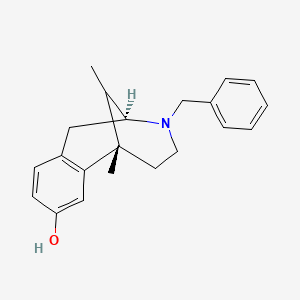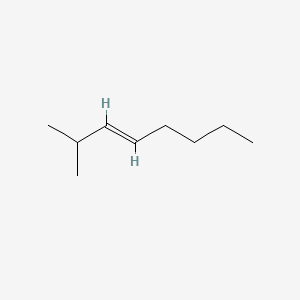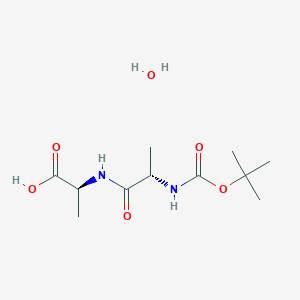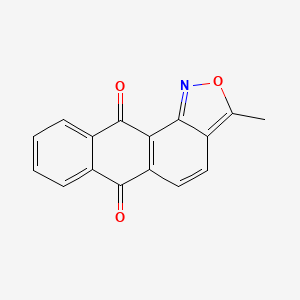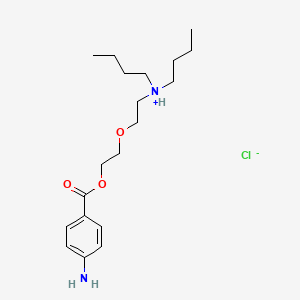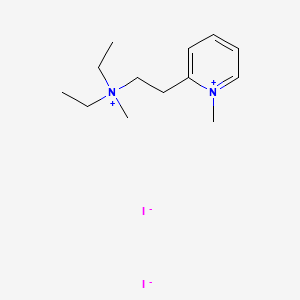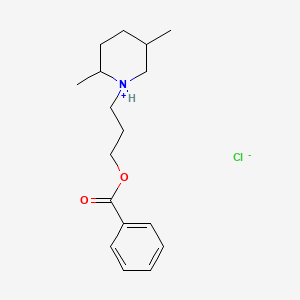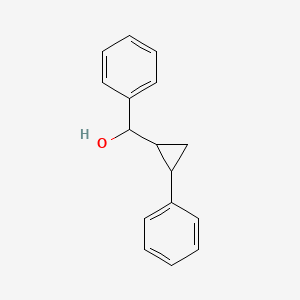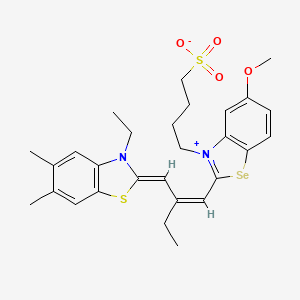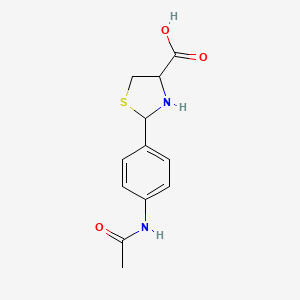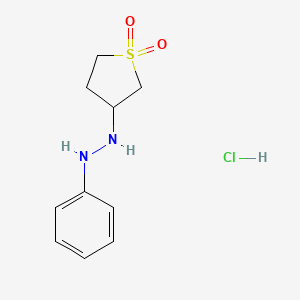![molecular formula C10H18O B13771170 [R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-14-7](/img/structure/B13771170.png)
[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is widely used in the fragrance and flavor industries due to its pleasant scent, which is often described as a mix of floral and spicy notes. Linalool is also known for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and sedative effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods, including the hydration of myrcene and the isomerization of geraniol. One common synthetic route involves the acid-catalyzed hydration of myrcene, which yields a mixture of linalool isomers. The reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid and is conducted at elevated temperatures.
Industrial Production Methods
In industrial settings, linalool is often produced through the extraction and distillation of essential oils from plants such as lavender, basil, and coriander. The extracted oil is then subjected to fractional distillation to isolate linalool. This method is preferred due to its cost-effectiveness and the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Linalool can be oxidized to produce linalool oxide, a compound with a more intense floral aroma. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of linalool can yield dihydrolinalool, which has a different scent profile. This reaction typically uses reducing agents such as sodium borohydride.
Substitution: Linalool can undergo substitution reactions to form esters and ethers. For example, esterification with acetic acid produces linalyl acetate, a compound with a fruity aroma.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and mild temperatures.
Substitution: Acetic acid, sulfuric acid, and moderate temperatures.
Major Products
Linalool oxide: Formed through oxidation.
Dihydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
Wissenschaftliche Forschungsanwendungen
Linalool has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various fragrance compounds and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of certain bacteria and fungi.
Medicine: Investigated for its sedative and anxiolytic effects. Linalool has been found to modulate the central nervous system, making it a potential candidate for treating anxiety and sleep disorders.
Industry: Widely used in the production of perfumes, cosmetics, and flavoring agents. Its pleasant aroma makes it a popular choice in the fragrance industry.
Wirkmechanismus
Linalool exerts its effects through various molecular targets and pathways. It is known to interact with the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). Linalool enhances the binding of GABA to its receptors, leading to sedative and anxiolytic effects. Additionally, linalool has been shown to inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Linalool is often compared to other terpenes such as geraniol, citronellol, and limonene.
Geraniol: Similar in structure but has a more rose-like aroma. Both compounds are used in the fragrance industry, but linalool is preferred for its versatility.
Citronellol: Has a more citrus-like scent and is also used in perfumes and insect repellents. Linalool is considered to have a more complex aroma profile.
Limonene: A terpene with a strong citrus scent. Unlike linalool, limonene is primarily used for its flavoring properties rather than its fragrance.
Linalool’s unique combination of floral and spicy notes, along with its therapeutic properties, sets it apart from these similar compounds.
Conclusion
[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, or linalool, is a versatile compound with a wide range of applications in various fields. Its pleasant aroma and potential therapeutic benefits make it a valuable ingredient in the fragrance, flavor, and pharmaceutical industries. Through various synthetic routes and chemical reactions, linalool can be produced and utilized in numerous scientific and industrial applications.
Eigenschaften
CAS-Nummer |
97890-14-7 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(2R,3Z)-3,7-dimethylocta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7-/t10-/m1/s1 |
InChI-Schlüssel |
RJSWINAXCPBTMV-UJICNMFASA-N |
Isomerische SMILES |
C[C@H](/C(=C\CC=C(C)C)/C)O |
Kanonische SMILES |
CC(C(=CCC=C(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


